4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
Description
BenchChem offers high-quality 4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H18BrN3 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |
InChI Key |
ROTUUHKJABYAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Solubility Profiling of Lipophilic Aminopyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] However, these intermediates are frequently lipophilic, presenting significant aqueous solubility challenges that can impede drug discovery and development.[3][4] Poor solubility can lead to unreliable in vitro assay results, diminished in vivo efficacy, and complex formulation requirements.[4] This guide provides a comprehensive framework for understanding, evaluating, and addressing the solubility of lipophilic aminopyrazole intermediates. It details the theoretical underpinnings of solubility, provides field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and explores practical strategies for solubility enhancement.
Introduction: The Pivotal Role of Aminopyrazoles and the Solubility Hurdle
The Aminopyrazole Scaffold in Medicinal Chemistry
Aminopyrazoles are privileged heterocyclic structures renowned for their versatile roles in drug discovery.[5] They serve as key building blocks for a wide range of biologically active compounds, including kinase inhibitors for oncology, anti-inflammatory agents, and anti-infectives.[1][6] The functionalization of the pyrazole nucleus with amino groups provides a framework for creating potent and selective ligands for various biological targets.[2]
The Lipophilicity-Solubility Conundrum
A common strategy in medicinal chemistry to enhance target potency and membrane permeability involves increasing a molecule's lipophilicity (fat-loving nature).[3] However, this often comes at the cost of reduced aqueous solubility.[7] This trade-off, known as the lipophilicity-solubility conundrum, is a defining feature of modern pharmaceutical development.[3] For aminopyrazole intermediates, which often feature aromatic rings and other nonpolar moieties, high lipophilicity can lead to poor dissolution, variable absorption, and ultimately, low bioavailability, hindering their progression from promising leads to viable drug candidates.[8]
Defining Solubility: Kinetic vs. Thermodynamic
Understanding the type of solubility being measured is critical for making informed decisions.
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[9][10] The resulting value often reflects the solubility of a metastable, amorphous solid form and tends to be higher than the thermodynamic solubility.[11][12] It is most useful in early discovery for ranking compounds and flagging potential issues.[13]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure.[14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[15] While more time- and resource-intensive, this value is fundamental for lead optimization, preformulation, and understanding the true in vivo potential of a compound.[13] A significant discrepancy between kinetic and thermodynamic solubility often indicates that the compound precipitates into an amorphous state initially, which is thermodynamically unstable.[12]
Theoretical Foundations of Solubility for Lipophilic Molecules
Physicochemical Drivers of Poor Solubility
Two primary factors govern the solubility of a solid compound: its lipophilicity and its crystal lattice energy.
-
Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's hydrophobicity. A higher log P indicates greater lipophilicity and generally corresponds to lower aqueous solubility.[16]
-
Crystal Lattice Energy: This is the energy required to break apart the crystal structure of the solid-state compound. A high melting point (MP) is often used as a surrogate indicator of high crystal lattice energy.[17] Strong intermolecular interactions within the crystal make it more difficult for solvent molecules to solvate and dissolve the individual molecules, thus reducing solubility.[18]
The General Solubility Equation (GSE)
The General Solubility Equation (GSE), developed by Yalkowsky and Valvani, provides a simple and effective way to estimate the aqueous solubility (log S) of non-ionizable organic compounds using their log P and melting point (MP).[16][17]
log S ≈ 0.5 - 0.01(MP - 25) - log P [17]
Where:
-
S is the molar solubility (mol/L)
-
MP is the melting point in degrees Celsius
-
log P is the octanol-water partition coefficient
This equation powerfully illustrates the inverse relationship between solubility and both melting point and lipophilicity.[19][20] It serves as an invaluable tool for in silico prediction and for guiding chemists in designing molecules with improved solubility profiles.
Impact of pH and pKa on the Solubility of Aminopyrazoles
Most drugs, including aminopyrazole derivatives, are weak acids or bases.[21] The amino group on the pyrazole ring is basic and can be protonated. The solubility of such ionizable compounds is highly dependent on the pH of the medium.[22]
The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[23][24] For a weak base like an aminopyrazole:
S_total = S₀ (1 + 10^(pKa - pH))
Where:
-
S_total is the total solubility at a given pH
-
S₀ is the intrinsic solubility of the neutral (un-ionized) form
-
pKa is the acid dissociation constant of the conjugate acid
This relationship shows that for a basic compound, solubility increases dramatically as the pH drops below its pKa because the compound becomes protonated to form a more polar, and thus more water-soluble, ionic species.[25]
Core Experimental Protocols for Solubility Profiling
A systematic approach to solubility assessment is crucial for generating reliable and actionable data.
Workflow for Comprehensive Solubility Assessment
A logical workflow ensures that resources are used efficiently, starting with high-throughput screening and progressing to more detailed characterization for key compounds.
Caption: Workflow for solubility assessment of intermediates.
Protocol 1: Kinetic Solubility Assessment using Nephelometry
-
3.2.1 Rationale and Experimental Causality: This high-throughput method is designed for early-stage discovery to quickly identify compounds with potential solubility liabilities.[9] It relies on laser nephelometry, which measures the forward scattering of light caused by insoluble particles (precipitate) in a solution.[26] The experiment mimics the situation where a compound dissolved in an organic solvent (DMSO) is introduced into an aqueous biological medium.[10] The speed and low sample consumption make it ideal for screening large compound libraries.[27]
-
3.2.2 Detailed Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the aminopyrazole intermediate in 100% DMSO.
-
Plate Preparation: In a 384-well microplate, add phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the PBS-containing wells to achieve a final concentration range (e.g., 200 µM down to 1.56 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to minimize co-solvent effects.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.
-
Measurement: Place the microplate into a laser nephelometer (e.g., BMG NEPHELOstar). Direct a laser beam through each well and measure the intensity of forward-scattered light.[28]
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The solubility limit is determined as the concentration at which the signal significantly rises above the background, indicating the onset of precipitation.
-
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
3.3.1 Rationale and Self-Validating System: The shake-flask method is the gold standard for determining thermodynamic solubility.[29] It is designed to ensure that a true equilibrium is reached between the excess solid drug and the saturated solution.[30] The protocol is self-validating because the continued presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated. Measuring concentration at multiple time points (e.g., 24 and 48 hours) and finding them to be consistent validates that equilibrium has been achieved.[13][31]
-
3.3.2 Detailed Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid aminopyrazole intermediate (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours).[15]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the solid from the supernatant. This step is critical to avoid contaminating the sample with undissolved particles.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, by comparing the result to a standard curve prepared from the same compound.[13]
-
Data Presentation
Summarizing solubility data in a clear, tabular format is essential for comparison and decision-making.
| Compound ID | Structure | LogP (calc.) | MP (°C) | Kinetic Solubility (µM, pH 7.4) | Thermodynamic Solubility (µM, pH 7.4) |
| APZ-001 | [Parent Scaffold] | 4.5 | 210 | 5 | 1 |
| APZ-002 | [Salt Form] | 4.5 | >300 | 85 | 60 |
| APZ-003 | [Formulated] | 4.5 | 210 | >200 (in 5% Solutol) | N/A |
Strategies for Enhancing the Solubility of Lipophilic Aminopyrazole Intermediates
When solubility is insufficient, several strategies can be employed.
Chemical Modification Strategies
-
Introduction of Ionizable Groups: The most direct way to improve solubility is to introduce a weakly acidic or basic functional group.[32] For an aminopyrazole, which is already basic, forming a salt (e.g., hydrochloride or mesylate salt) can dramatically increase solubility and dissolution rate without altering the core pharmacophore.[33] This is because ionic compounds are significantly more polar than their neutral counterparts.
-
Moiety-Based Solubility Enhancement: Attaching small, polar, non-ionizable groups (e.g., a hydroxyl or methoxy group) can disrupt crystal packing and increase interactions with water, thereby improving solubility.[34]
Formulation-Based Approaches
When chemical modification is not feasible, formulation strategies can be highly effective.
-
Use of Co-solvents and Surfactants: Co-solvents (e.g., ethanol, propylene glycol) and surfactants can increase the solubility of lipophilic drugs.[33][35] Surfactants, above their critical micelle concentration, form micelles that can encapsulate the lipophilic compound, effectively increasing its concentration in the aqueous phase.[32]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[36][37] By converting the drug to its higher-energy amorphous state, the energy barrier of crystal lattice disruption is eliminated, leading to significantly enhanced solubility and dissolution rates.[38][39][40] This approach is particularly useful for BCS Class II compounds (low solubility, high permeability).[8]
Caption: Transition from crystalline to amorphous solid dispersion.
Conclusion: A Strategic Approach to Solubility Profiling
Addressing the solubility of lipophilic aminopyrazole intermediates is not a single experiment but a strategic process. It begins with an understanding of the underlying physicochemical principles and progresses through a tiered experimental approach. Early, high-throughput kinetic screening effectively flags problematic compounds, while rigorous thermodynamic measurements provide the fundamental data needed for lead optimization and preformulation. By integrating both chemical modification and advanced formulation strategies, researchers can successfully overcome solubility hurdles, unlocking the full therapeutic potential of this vital class of molecules and paving the way for the development of effective new medicines.
References
- Alsenz, J., & Kansy, M. (2012).
- Anil Kumar, D. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
- Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- DeLaney, E. D. (2003). Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. PharmaCeutical Press.
- Hussain, A. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
- ThermoFisher. (2026). Why Most Modern Drug Candidates Fail at Solubility. Behind the Bench - ThermoFisher.
- Jermain, S. V., et al. (2018).
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
- Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
- Cellets. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets.
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
- Mitchell, J. (2012). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. University of Hertfordshire Research Profiles.
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- Sharma, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Asija, S., & Asija, R. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- Saal, C., & Petereit, A. C. (2012).
- Mitchell, J. (2012). Revisiting the general solubility equation: in silico prediction of aqueous solubility incorporating the effect of topographical polar surface area. PubMed.
- Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Active Summary - Teachy.
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.
- Bienta. (2026). Aqueous Solubility Assay. Bienta.
- Deranged Physiology. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Dhande, Y. K., et al. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. LinkedIn.
- Unknown. (n.d.). Exp.
- Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
- LibreTexts. (2023). Solubility of Organic Compounds. LibreTexts.
- Unknown. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare.
- Karunaratne, V. (2025). Overcoming the Challenge of Poor Drug Solubility. Contract Pharma.
- Thomas, A. L. (2025). Tackling Solubility Challenges. Pharmaceutical Technology.
- Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S.
- Mobley, D. L., & Klimovich, P. V. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Anand, O., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Gao, C., et al. (2021).
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.
- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.docx. Enamine.
- FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers.
- JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
- Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.
- Emerald Cloud Lab. (2025).
- Green, C., et al. (2004).
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 6. researchgate.net [researchgate.net]
- 7. symmetric.events [symmetric.events]
- 8. pexacy.com [pexacy.com]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. ovid.com [ovid.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 20. Revisiting the general solubility equation: in silico prediction of aqueous solubility incorporating the effect of topographical polar surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. tandfonline.com [tandfonline.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. uobabylon.edu.iq [uobabylon.edu.iq]
- 25. derangedphysiology.com [derangedphysiology.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. enamine.net [enamine.net]
- 28. emeraldcloudlab.com [emeraldcloudlab.com]
- 29. dissolutiontech.com [dissolutiontech.com]
- 30. fda.gov [fda.gov]
- 31. fda.gov [fda.gov]
- 32. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 34. teachy.ai [teachy.ai]
- 35. hilarispublisher.com [hilarispublisher.com]
- 36. gsconlinepress.com [gsconlinepress.com]
- 37. seppic.com [seppic.com]
- 38. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 39. cellets.com [cellets.com]
- 40. crystallizationsystems.com [crystallizationsystems.com]
Comprehensive Assessment of the Drug-Likeness and Pharmacokinetic Profile of 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine
Executive Summary: The "Fatty" Hinge Binder
The compound 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine represents a specialized chemical probe situated at the intersection of fragment-based drug discovery (FBDD) and lead optimization.[1] Structurally, it fuses a privileged aminopyrazole core (a classic kinase hinge-binding motif) with a lipophilic 2-ethylcyclohexyl tail and a reactive bromine handle .[1]
While the aminopyrazole scaffold is ubiquitous in FDA-approved drugs (e.g., Crizotinib, Pirtobrutinib), this specific derivative introduces unique physicochemical challenges and opportunities.[1] It is not a final drug candidate but a high-value Lead-Like Intermediate .[1] Its primary utility lies in its ability to probe deep hydrophobic pockets (via the cyclohexyl group) while offering a vector for expansion (via the bromine).
This guide provides a rigorous technical assessment of its drug-likeness, highlighting the critical hurdle of stereochemical complexity and proposing a self-validating workflow for its development.[1]
Structural Deconstruction & Physicochemical Profiling[1]
To assess drug-likeness, we must first deconstruct the molecule into its pharmacophoric elements and evaluate them against Lipinski’s Rule of 5 (Ro5) and Veber’s parameters.
Pharmacophore Analysis
-
Scaffold (1H-pyrazol-3-amine): A bidentate hydrogen bond donor/acceptor motif.[1] It typically mimics the adenine ring of ATP, forming key H-bonds with the hinge region of kinase enzymes.
-
R1 Substituent (2-ethylcyclohexyl): A bulky, aliphatic, lipophilic moiety.[1] It increases metabolic liability but significantly boosts affinity for hydrophobic "back pockets" or allosteric sites.[1]
-
R2 Substituent (4-Bromo): A halogen bond donor and a synthetic handle.[1] It blocks metabolic oxidation at the C4 position and allows for Suzuki-Miyaura coupling to extend the molecule into solvent-exposed regions.[1]
Calculated Properties (In Silico)
| Property | Value (Est.) | Status | Implication |
| Molecular Weight (MW) | ~272.2 Da | Pass | Ideal for "Lead-Like" space (allows room for optimization).[1] |
| cLogP | 3.8 – 4.2 | Caution | High lipophilicity for its size.[1] Risk of non-specific binding.[1] |
| H-Bond Donors (HBD) | 2 (-NH2) | Pass | Good membrane permeability potential.[1] |
| H-Bond Acceptors (HBA) | 2 (N, N) | Pass | Within optimal range.[1] |
| TPSA | ~50 Ų | Pass | Excellent predicted CNS and cell permeability.[1] |
| Rotatable Bonds | 3 | Pass | Rigid enough for binding, flexible enough for induced fit. |
Senior Scientist Insight: The MW/LogP ratio (Ligand Efficiency) is the concern here. With a MW of only ~272 but a LogP approaching 4, the compound is "grease-heavy."[1] Future optimization must focus on adding polarity via the bromine handle to lower LogP and improve solubility.
The Critical Hurdle: Stereochemical Complexity
Unlike simple methyl-substituted pyrazoles, the 2-ethylcyclohexyl group introduces significant stereochemical complexity.[1] The cyclohexane ring has two chiral centers (C1 and C2), leading to four potential stereoisomers:
-
(1R, 2R)-trans
-
(1S, 2S)-trans
-
(1R, 2S)-cis
-
(1S, 2R)-cis
Why this matters: In a biological context, these isomers will have vastly different binding affinities (eutomer vs. distomer) and metabolic rates.[1] Developing this compound as a racemic mixture is unacceptable in modern drug discovery due to regulatory requirements (FDA's policy on stereoisomeric drugs).[1]
Visualization: Stereochemical & Development Workflow
Caption: Figure 1. Mandatory workflow for resolving stereochemical complexity before advancing to biological assays.
Metabolic Stability & Toxicology (PAINS Analysis)
Structural Alerts (PAINS & Brenk Filters)
-
Aminopyrazoles: Generally safe, but can occasionally flag as frequent hitters if the amino group is highly reactive. However, 3-aminopyrazoles are well-precedented in approved drugs.[1]
-
Alkyl Halides: The aromatic bromide is stable and non-toxic (unlike aliphatic halides).
-
Cyclohexyl Ring: A known metabolic "soft spot."[1]
Metabolic Soft Spots
The 2-ethylcyclohexyl group is prone to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6).[1]
-
Primary Risk: Hydroxylation at the C3/C4 positions of the cyclohexane ring.
-
Secondary Risk: Omega-oxidation of the ethyl side chain.[1]
Mitigation Strategy: If metabolic stability is poor (t1/2 < 15 min), consider substituting the cyclohexane with a difluorocyclohexane or a tetrahydropyran ring to block oxidation while maintaining shape.
Experimental Validation Protocols (Self-Validating Systems)
To confirm the drug-likeness of this compound, do not rely solely on predictions. Execute the following "self-validating" protocols.
Protocol A: Chiral Separation & LogD Determination
Objective: Isolate the active eutomer and determine its true lipophilicity.
-
Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H or OD-H column.[1]
-
Mobile Phase: CO2 / Methanol (gradient 5-40%) with 0.1% Diethylamine (basic additive is crucial for the amine).[1]
-
Validation: Re-inject separated fractions to ensure >98% enantiomeric excess (ee).
-
LogD Measurement: Use the Shake-Flask method (Octanol/PBS pH 7.[1]4) on the pure enantiomer. Acceptance Criteria: LogD < 3.5 for oral bioavailability.[1]
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Assess the vulnerability of the ethylcyclohexyl tail.
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]
-
Concentration: 1 µM compound (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system.[1]
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS (monitor parent ion decay).
-
Self-Validation: Include Testosterone (high clearance control) and Warfarin (low clearance control) in the same plate.[1] If controls deviate >20% from historical data, the assay is void.
-
Interpretation:
Synthetic Utility & Expansion
The true value of 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is as a building block.[1] The bromine atom is a "leaving group" intended for replacement.
-
Suzuki Coupling: React with aryl boronic acids to create bi-aryl kinase inhibitors.[1]
-
Buchwald-Hartwig: React with amines to create solubilizing tails.[1]
Diagram: Synthetic Expansion Logic
Caption: Figure 2. Divergent synthesis pathways utilizing the 4-bromo handle.
Conclusion
4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a robust Lead-Like scaffold.[1] It passes standard Ro5 filters but sits on the edge of acceptable lipophilicity. Its development viability hinges entirely on:
-
Resolution of Stereochemistry: Isolating the active isomer from the 2-ethylcyclohexyl mixture.[1]
-
Lipophilicity Management: Using the bromine handle to attach polar groups that counteract the greasy tail.
Recommendation: Proceed with chiral separation immediately.[1] Do not screen the racemate in expensive biological assays, as the data will be uninterpretable.
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Veber, D. F., et al. (2002).[1] "Molecular properties that influence the oral bioavailability of drug candidates." Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1] Journal of Medicinal Chemistry.
-
Furet, P., et al. (2017).[1] "Discovery of NVP-CGM097, a Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials." Journal of Medicinal Chemistry. (Example of aminopyrazole scaffold optimization).
-
Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.
Sources
Methodological & Application
Application Note: Regioselective N-Alkylation of 4-Bromo-3-nitro-1H-pyrazole
[1]
Abstract & Strategic Context
The scaffold 4-bromo-3-nitro-1H-pyrazole is a high-value intermediate in the synthesis of bioactive kinase inhibitors and high-energy density materials (HEDMs).[1] Its functionalization via
This guide provides a definitive protocol for controlling this regioselectivity, favoring the thermodynamically and kinetically preferred 1-alkyl-4-bromo-3-nitropyrazole isomer.[1] We integrate mechanistic insights with field-proven experimental procedures to ensure reproducibility and safety.
Mechanistic Insight: The Regioselectivity Paradox
To control the reaction, one must understand the electronic and steric landscape of the substrate.
Tautomerism and Deprotonation
4-Bromo-3-nitro-1H-pyrazole exists in tautomeric equilibrium.[1] However, under basic conditions required for alkylation, the species passes through a common resonance-stabilized anion.
-
Steric Hindrance: The nitro group (
) at position 3 is bulky.[1] -
Electronic Repulsion: The lone pairs on the nitro oxygen atoms create electrostatic repulsion against an incoming nucleophile near the adjacent nitrogen.[1]
-
Outcome: The alkylating agent (
) preferentially attacks the nitrogen distal to the nitro group to minimize steric clash and electrostatic repulsion.
Visualization of Reaction Pathways
Figure 1: Mechanistic pathway showing the divergence between distal (Path A) and proximal (Path B) alkylation.[1] Path A is favored due to the steric bulk of the nitro group.
Safety Advisory: Energetic Materials
CRITICAL WARNING: Nitro-substituted pyrazoles are precursors to energetic materials.[1] While 4-bromo-3-nitro-1H-pyrazole is generally stable, its derivatives can exhibit shock or thermal sensitivity.[1]
-
Blast Shielding: Perform reactions behind a safety shield, especially when scaling above 5 grams.
-
Temperature Control: Do not exceed 80°C unless thermal stability data (DSC) confirms safety for your specific alkylating agent.
-
Waste Disposal: Segregate nitrated waste; do not mix with strong reducing agents or oxidizers.[1]
Experimental Protocols
We present two methods. Method A is the standard, robust procedure for most alkyl halides. Method B is a high-reactivity variant for sterically hindered electrophiles.[1]
Method A: General Carbonate Base Protocol (Standard)
Best for: Primary alkyl halides, benzyl bromides, and scale-up.
Reagents:
-
Substrate: 4-Bromo-3-nitro-1H-pyrazole (1.0 equiv)[1]
-
Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-nitro-1H-pyrazole in anhydrous MeCN (or DMF).
-
Activation: Add
in one portion. The suspension may turn yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add the Alkyl Halide dropwise.[1]
-
Reaction:
-
For reactive halides (e.g., MeI, BnBr): Stir at RT for 4–12 hours.
-
For less reactive halides: Heat to 60°C for 12–24 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The N-alkylated product is typically less polar (higher
) than the free NH-pyrazole.[1] -
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Elution Order: The 1,3-isomer (Major) usually elutes after the 1,5-isomer (Minor) in many systems, but this can reverse depending on the alkyl chain. Note: 1,5-isomers are often more non-polar due to dipole cancellation, but rigorous confirmation via NOE is required.
-
Method B: Sodium Hydride Protocol (High Reactivity)
Best for: Secondary halides or when Method A yields are <50%.
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Solvent: Anhydrous THF or DMF (0°C to RT)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen.[1]
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add a solution of 4-bromo-3-nitro-1H-pyrazole in THF dropwise. Evolution of
gas will occur.[1] Stir for 30 min at 0°C. -
Addition: Add the Alkylating Agent dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir until consumption of starting material (usually 2–6 hours).
-
Quench: Carefully quench with saturated
solution at 0°C. -
Extraction: Extract with EtOAc, wash with water/brine, dry, and concentrate.
Data Analysis & Isomer Identification
Distinguishing the 1,3-isomer (Major) from the 1,5-isomer (Minor) is the most critical analytical step.
NMR Characterization Table
| Feature | 1-alkyl-4-bromo-3-nitropyrazole (Major) | 1-alkyl-4-bromo-5-nitropyrazole (Minor) | Reason |
| Proton ( | The ring proton ( | The ring proton ( | |
| Chemical Shift ( | Typically | Typically | The proton adjacent to the nitro group (in the minor isomer) is often shielded relative to the distal proton due to anisotropic effects, though this varies by solvent. |
| NOE (Nuclear Overhauser Effect) | Strong NOE between | NO NOE (or very weak) between | In the Major isomer, the alkyl group and the ring proton are neighbors. In the Minor isomer, they are separated by the Nitro group. |
| C-13 NMR | HMBC is required for definitive assignment if NOE is ambiguous.[1] |
Decision Matrix for Optimization
Figure 2: Troubleshooting logic for optimizing yield and regiomeric ratio.
References
-
Regioselectivity in Pyrazole Alkylation
-
Synthesis of Nitropyrazoles (Energetic Materials Context)
-
Klapötke, T. M., et al.[3] "Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." University of Munich (LMU), 2019.
-
Source:
-
-
General Procedure for N-Alkylation (Organic Syntheses)
-
Deng, X., & Mani, N. S.[4] "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Organic Syntheses, 2011, 88, 87-97.
-
Source:
-
-
Separation of Isomers
-
Compound Properties (PubChem)
Sources
- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 2. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Nitro-1H-pyrazole manufacturers and suppliers in india [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dl.ndl.go.jp [dl.ndl.go.jp]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Troubleshooting & Optimization
Preventing oxidative degradation of electron-rich aminopyrazoles
Technical Support Center: Handling Electron-Rich Aminopyrazoles
Ticket System Status: [ONLINE] Subject: Prevention of Oxidative Degradation in Aminopyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Core Directive & Scope
Context: Electron-rich aminopyrazoles (particularly 5-amino-1-substituted variants) are notoriously unstable in their free-base form. The high energy of the Highest Occupied Molecular Orbital (HOMO), driven by the electron-donating amino group and the
The Symptom: Users frequently report "white powders turning brown/black" upon storage or "tar formation" during silica gel chromatography. This guide provides the mechanistic root causes and validated protocols to prevent this.
Troubleshooting Modules (Q&A Format)
Module A: Storage & Stability
Ticket #1042: “My 5-aminopyrazole free base turned into a black oil after 48 hours in the fridge. Is it recoverable?”
Root Cause Analysis:
You are witnessing oxidative polymerization . The free amino group (
Resolution Protocol: Salt Formation Strategy Do not store these compounds as free bases. You must disrupt the conjugation that elevates the HOMO energy.
-
Immediate Action: Dissolve the "tar" in degassed MeOH. If significant starting material remains (check LCMS), proceed to step 2.
-
The "HCl Fix": Bubble dry HCl gas or add 4M HCl in Dioxane to the solution.
-
Why? Protonation of the exocyclic amine (or ring nitrogen, depending on substitution) lowers the HOMO energy, making the molecule resistant to SET oxidation.
-
-
Crystallization: Precipitate the hydrochloride salt using
or MTBE.-
Result: The salt form is often air-stable for months at
.
-
Data: Stability Comparison
| Form | Appearance (Day 0) | Appearance (Day 7, Air) | Purity (LCMS) |
| Free Base | White Solid | Brown Oil/Gum | < 60% (Complex mix) |
| HCl Salt | White Solid | White Solid | > 98% |
| Hemisulfate | White Solid | Off-white Solid | > 95% |
Module B: Reaction Optimization
Ticket #2089: “My Suzuki coupling yield is low. The reaction mixture turns dark purple instantly upon heating.”
Root Cause Analysis: Transition metals (Pd, Cu, Fe) are excellent catalysts for radical oxidation. In the presence of trace oxygen, your palladium catalyst is facilitating the oxidative dimerization of your aminopyrazole starting material rather than the desired cross-coupling.
Resolution Protocol: The "Zero-Oxygen" Manifold Standard "nitrogen balloon" techniques are insufficient for electron-rich aminopyrazoles.
-
Solvent Degassing (Sparging is Mandatory):
-
Do not just sonicate. Sparge reaction solvents with Argon (heavier than air, provides better blanketing) for at least 15 minutes before adding the aminopyrazole.
-
-
Scavenger Additives:
-
Add Ascorbic Acid (5-10 mol%) or BHT (Butylated hydroxytoluene) to the reaction mixture if the chemistry tolerates it. These act as radical sinks, sacrificing themselves to protect the amine.
-
-
Trace Metal Chelation:
-
Ensure your glassware is acid-washed to remove trace iron/copper residues from previous experiments, which catalyze the radical cation formation.
-
Module C: Purification (The Danger Zone)
Ticket #3011: “I loaded 500mg of product onto a silica column. I only recovered 50mg. Where did it go?”
Root Cause Analysis:
Standard Silica Gel (
Resolution Protocol: Surface Passivation
-
Option A: The "Basified" Silica (Standard)
-
Option B: Switch Stationary Phase (Advanced)
-
Use Neutral Alumina (Aluminum Oxide). It is far less oxidative and prone to "chewing up" electron-rich heterocycles.
-
-
Option C: The "Reverse Phase" Bypass
-
Skip normal phase entirely. Use C18 reverse-phase chromatography with acidic modifiers (0.1% Formic Acid). The acidic mobile phase keeps the amine protonated (protected) during purification.
-
Visualizing the Degradation & Protection
The following diagram illustrates the mechanistic pathway of degradation and the intervention points described above.
Caption: Figure 1. Mechanistic pathway of aminopyrazole oxidative degradation (Red) versus salt-formation protection strategy (Green).
Experimental Protocol: Preparation of Stable Aminopyrazole Hydrochloride
Objective: Isolate 5-amino-1-methylpyrazole as a stable hydrochloride salt.
-
Dissolution: Dissolve crude aminopyrazole (1.0 eq) in a minimum amount of anhydrous MeOH or EtOH under Argon.
-
Acidification: Cool to
. Dropwise add (4M in Dioxane, 1.1 eq). Note: A slight exotherm may occur. -
Precipitation: Slowly add anhydrous
(diethyl ether) or MTBE until the solution becomes cloudy. -
Crystallization: Store at
for 12 hours. -
Filtration: Filter the white precipitate under a blanket of Argon (or Nitrogen). Wash with cold
. -
Drying: Dry under high vacuum (
) for 4 hours. Store in a desiccator.
References
-
Electrooxidation and N-N Coupling Mechanisms
- Title: Electrooxidation Is a Promising Approach to Functionaliz
- Source: Molecules (MDPI), 2021.
-
URL:[Link]
-
Structure and Salt Stability
- Title: Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Proton
- Source: ResearchGate / Journal of Chemical Crystallography.
-
URL:[Link]
-
Silica Gel Oxidation Issues
- Title: How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole.
- Source: ResearchG
-
URL:[Link]
-
General Reactivity of Aminopyrazoles
Sources
- 1. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. baranlab.org [baranlab.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. boyer-research.com [boyer-research.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in Suzuki coupling of sterically hindered pyrazoles
Topic: Troubleshooting Low Yields in Suzuki Coupling of Sterically Hindered Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
You have reached the Advanced Synthesis Support Module. This guide is not a generic textbook review; it is a dynamic troubleshooting workflow designed to rescue stalled cross-coupling reactions involving sterically hindered pyrazoles. These substrates present a "perfect storm" of challenges: coordination-induced catalyst poisoning, rapid protodeboronation, and steric impedance of transmetallation.
Part 1: Diagnostic Triage
Before changing reagents, you must diagnose the specific failure mode. Use the decision tree below to categorize your issue.
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure based on crude reaction mixture analysis.
Part 2: The Knowledge Base (Root Cause Analysis)
Issue 1: Catalyst Poisoning (The "No Reaction" Scenario)
Symptoms: The aryl halide remains untouched, and the catalyst precipitates as "palladium black" or forms an inactive complex.
Technical Insight: Pyrazoles are excellent ligands. The
The Fix: You must use a ligand that binds to Palladium more tightly than the pyrazole does.
-
Recommendation: Switch to Buchwald G3/G4 Precatalysts (specifically XPhos or SPhos ) or NHC-Pd systems (PEPPSI-IPr).
-
Why? These bulky, electron-rich ligands prevent the coordination of the pyrazole nitrogen to the metal center through steric shielding.
Issue 2: Protodeboronation (The "Missing Nucleophile" Scenario)
Symptoms: You find your aryl halide intact, but your pyrazole boronic acid has converted into the parent pyrazole (H-species). Technical Insight: Pyrazole boronic acids are notoriously unstable. The basic conditions required for Suzuki coupling facilitate the formation of a zwitterionic intermediate where the pyrazole nitrogen coordinates to the boron atom. This activates the C-B bond for hydrolysis (cleavage by water), destroying your nucleophile faster than it can couple.
The Fix: Implement a "Slow Release" or "Protected" Boron strategy.
-
Recommendation: Convert the boronic acid to a Potassium Organotrifluoroborate (BF3K) or a MIDA Boronate .
-
Why? BF3K salts are tetravalent and cannot undergo the base-catalyzed hydrolysis mechanism. They slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of unstable acid low.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" for Hindered Pyrazoles
Use this protocol for sterically hindered substrates where catalyst poisoning is the suspected primary issue.
Reagents:
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Ligand: XPhos (add 1-2 mol% extra if substrate is extremely coordinating)
-
Base:
(0.5 M aqueous solution) -
Solvent: 1,4-Dioxane or THF
-
Temperature: 60°C – 80°C
Step-by-Step:
-
Charge Solids: In a vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen promotes homocoupling).[1]
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide).
-
Base Injection: Add the degassed 0.5 M
solution (2.0 equiv). Note: Using a biphasic system often helps solubilize inorganic byproducts. -
Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If conversion is <10% after 1 hour, raise temp to 100°C.
-
Protocol B: The "Rescue" Protocol (BF3K Salts)
Use this protocol if Protocol A fails due to protodeboronation (loss of boronic acid).
Reagents:
-
Nucleophile: Pyrazole Potassium Trifluoroborate (
) -
Catalyst: XPhos Pd G4 (2 mol%) or Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene / Water (3:1 ratio)
-
Temperature: 90°C – 100°C
Step-by-Step:
-
Preparation: If starting from boronic acid, convert to BF3K salt by treating with
in MeOH/H2O (Standard Molander procedure). Isolate the salt. -
Setup: Combine Aryl Halide (1.0 equiv), Pyrazole-
(1.2 equiv), Catalyst, and in the reaction vessel. -
Degas: Evacuate and backfill with Argon (x3).
-
Solvent: Add Toluene/Water mixture (degassed).
-
Activation: Heat vigorously to 95°C. The hydrolysis of
to requires water and heat; the reaction will not start at room temperature.
Part 4: Comparative Data & Optimization
Table 1: Base & Solvent Effects on Hindered Pyrazole Coupling
| Variable | Recommendation | Mechanism of Action | Risk Factor |
| Weak Base ( | First Choice | Sufficient for activation; minimizes protodeboronation. | May be too slow for very hindered halides. |
| Strong Base ( | Rescue Only | Accelerates transmetallation in sterically crowded systems. | Rapidly destroys unstable boronic acids. |
| Solvent: n-Butanol | High Performance | High boiling point; excellent solubility for Pd-precatalysts. | Difficult to remove (requires aqueous workup). |
| Solvent: THF/Water | Standard | Good solubility; easy workup. | Lower boiling point limits max temperature. |
Part 5: Advanced Visualization (Mechanism of Failure)
The diagram below illustrates the competition between the Ligand (L) and the Pyrazole Substrate for the Palladium center.
Figure 2: Kinetic competition: Bulky ligands (Green path) must outcompete substrate nitrogen coordination (Red path) to maintain catalysis.
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science (2013).
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc. (2017).
-
BF3K Salts (Molander Modification): Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org. Chem. (2002).
-
PEPPSI-IPr Applications: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal (2006).
-
Heterocycle Poisoning: Li, H., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature Communications (2017).
Sources
Optimization of reaction temperature for pyrazole C-H activation
Technical Support Center: Pyrazole C-H Activation Optimization Ticket ID: #PYR-CH-OPT-001 Topic: Temperature Optimization for Regioselectivity and Yield Status: Open Agent: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the specialized unit for Heterocycle Functionalization. This guide addresses the critical variable of temperature in the C-H activation of pyrazoles. Unlike standard cross-couplings, pyrazole C-H activation is a non-linear system where temperature dictates a three-way battle between catalyst turnover (kinetics) , regioselectivity (thermodynamics) , and catalyst decomposition .
Below are the troubleshooting modules designed to resolve your specific experimental bottlenecks.
Module 1: The Kinetics vs. Thermodynamics Battlefield
User Issue: "I am observing poor regioselectivity (C3 vs. C5 mixtures) or shifting selectivity compared to literature."
Root Cause Analysis
In pyrazole C-H activation (typically Pd or Ru-catalyzed), the C5-H bond is often the most acidic (electronic preference), while the C3-H bond may be favored by steric clearance or directing groups (DG) on the nitrogen.
-
Kinetic Control (Lower T): Favors the C-H bond with the lowest activation energy (
). This is often the most accessible position (C3 if N-substituted with a bulky group, or C5 if directed by a specific DG). -
Thermodynamic Control (Higher T): Allows equilibration. If the C-Metalation is reversible, the system drifts toward the most stable metallacycle intermediate.
Diagnostic Protocol: The "Temperature Gradient" Test
Do not pick a random temperature. Run this 3-point diagnostic:
| Set Point | Temperature | Target Outcome | Mechanistic Insight |
| A (Low) | 60–80°C | Kinetic Product | Assessing if |
| B (Mid) | 100–110°C | Hybrid | The "Goldilocks" zone for standard CMD (Concerted Metalation-Deprotonation). |
| C (High) | 130–150°C | Thermodynamic | Testing reversibility and catalyst thermal stability. |
Tech Note: If you see C3-arylation at 80°C but C5-arylation at 140°C, your reaction is under thermodynamic control. You must lock the temperature to the lower set point and extend reaction time to improve yield, rather than increasing heat.
Module 2: Troubleshooting Low Conversion (The "Catalyst Death" Loop)
User Issue: "My reaction stalls at 20-30% conversion. Adding more heat turns the solution black (Pd-black precipitation)."
The "N-Poisoning" Phenomenon
Pyrazoles are notorious ligands. The
-
The Paradox: High temperature is required to dissociate the Pyrazole-N—Metal bond to open a coordination site for the substrate. However, high temperature accelerates the agglomeration of Pd(0) into inactive Pd-black.
Solution: The "Pulsed" Temperature Strategy
Instead of a static high temperature, use a ramped approach combined with specific additives.
-
Ligand Switch: Switch to electron-rich, bulky ligands (e.g., DavePhos or JohnPhos ) if using Palladium. These increase the electron density on the metal, making the N-coordination less favorable relative to the oxidative addition step.
-
Additives: Add PivOH (Pivalic Acid, 30 mol%). It acts as a proton shuttle, lowering the energy barrier for the CMD step, allowing the reaction to proceed at lower temperatures (preventing decomposition).
Module 3: Mechanistic Visualization (Why Temperature Matters)
The dominant mechanism for pyrazole C-H activation is Concerted Metalation-Deprotonation (CMD) . The carbonate/carboxylate base acts as a ligand to the metal and simultaneously deprotonates the C-H bond.[1]
Figure 1: The Temperature-Sensitive CMD Pathway
Caption: The CMD pathway highlights the conflict: Low T leads to N-coordination (poisoning), while High T enables CMD but risks decomposition.
Module 4: Standardized Optimization Protocol
Protocol ID: PYR-OPT-V2 Objective: Determine optimal T for Pyrazole C-H Arylation (Pd-Catalyzed).
Reagents:
-
Substrate: 1-Methyl-1H-pyrazole (0.5 mmol)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Ligand: DavePhos (10 mol%) or PPh₃ (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Additive: PivOH (30 mol%)
-
Solvent: DMAc (anhydrous, 0.2 M)
Workflow:
-
Preparation: Prepare a master mix of all reagents except the catalyst in a glovebox or under Ar flow.
-
Aliquot: Distribute into 4 separate reaction vials containing the pre-weighed catalyst.
-
The Gradient:
-
Vial 1: 80°C (Oil bath)
-
Vial 2: 100°C (Oil bath)
-
Vial 3: 120°C (Oil bath)
-
Vial 4: 140°C (Oil bath)
-
-
Monitoring:
-
Sample at 1 hour (Initial Rate Check).
-
Sample at 12 hours (Conversion Check).
-
-
Analysis:
-
Filter aliquots through a silica plug (elute with EtOAc).
-
Analyze via GC-MS or ¹H NMR.
-
Calculate: Conversion (%), Yield (%), and Regioisomeric Ratio (rr).
-
Interpretation Guide:
-
High Conversion, Low Yield: Decomposition occurred (likely at 140°C). Action: Lower T, check inert atmosphere.
-
Low Conversion, Clean Profile: Kinetic barrier not crossed. Action: Increase T or switch to a more active catalyst (e.g., Pd-NHC).
-
Mixed Regioisomers: Thermodynamic equilibration. Action: If C5 is desired, increase T. If C3 is desired, lower T and use a bulkier ligand to enforce steric selectivity.
FAQs: Frequently Asked Questions
Q1: Can I use microwave heating instead of an oil bath? A: Yes, but proceed with caution. Microwave heating is excellent for overcoming the high activation energy of the CMD step rapidly. However, pyrazoles are polar and absorb microwave energy efficiently, leading to "superheating" pockets that can degrade the catalyst instantly.
-
Recommendation: Use a high-stirring rate and set the microwave power to "Dynamic" mode to prevent temperature overshoots.
Q2: My pyrazole has a free NH group. It won't react. A: Free (NH)-pyrazoles are difficult because the N-H proton is acidic and consumes the base required for the CMD mechanism. Furthermore, the resulting pyrazolate anion is a strong ligand that poisons the metal.
-
Fix: You must use an excess of base (3-4 equiv) or, preferably, use a transient directing group or a removable protecting group (e.g., THP or SEM) before attempting C-H activation.
Q3: How does solvent choice interact with temperature? A: Polar aprotic solvents (DMAc, DMF, NMP) are standard because they solubilize the inorganic bases at high temperatures. However, recent work shows that fluorinated alcohols (HFIP, TFE) can lower the activation energy of C-H cleavage via hydrogen-bonding networks, allowing reactions to proceed at significantly lower temperatures (e.g., 60°C instead of 120°C).
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.
-
Gousseau, A., et al. (2011). "Regioselective Direct Arylation of Pyrazoles." Journal of the American Chemical Society, 133, 1498–1501.
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metalation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126.
-
Ye, M., & Yu, J.-Q. (2011). "A Simple Protecting Group Strategy for Palladium-Catalyzed C-H Functionalization of Free (NH)-Heterocycles." Organic Letters, 13(19), 5346–5349.
-
Colletto, C., et al. (2019). "A Practical Guide to the Design of Molecular Catalysts for C–H Activation." Chemical Science, 10, 10815-10827.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine
This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the novel pyrazole derivative, 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine. As a molecule of interest in drug discovery and development, establishing reliable analytical methods for both purity assessment and enantiomeric separation is paramount. We will objectively compare various chromatographic strategies, grounding our recommendations in established principles and supporting data to guide researchers toward efficient and effective method development.
Understanding the Analyte: A Multifaceted Challenge
Successful method development begins with a thorough analysis of the target molecule's structure. 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine presents several key features that dictate our analytical approach:
-
Hydrophobic Core : The presence of a bulky, non-polar 2-ethylcyclohexyl group and a bromo substituent lends the molecule significant hydrophobicity. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective mode for achiral separations.
-
Basic Functional Group : The primary amine (-NH2) at the 3-position of the pyrazole ring is a basic site (pKa ~ 4-5). This group is prone to interacting with residual acidic silanols on silica-based columns, which can lead to poor peak shape (tailing). Controlling the mobile phase pH is therefore critical.
-
Chiral Center : The 2-ethylcyclohexyl substituent introduces a stereocenter at the C1 position of the cyclohexane ring. Consequently, the molecule exists as a pair of enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they may exhibit different pharmacological and toxicological profiles.[1][2]
-
UV Chromophore : The pyrazole ring is an aromatic heterocycle that absorbs UV light, making UV-based detection a viable and straightforward approach.
Part 1: Achiral Analysis for Purity and Potency by RP-HPLC
The primary objective of achiral analysis is to develop a stability-indicating method that can accurately quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities or degradation products.
Causality Behind Experimental Choices
Our strategy is built on systematically optimizing the key parameters of an RP-HPLC method. The workflow below illustrates the logical progression from initial screening to a finalized method.
Caption: Logical workflow for achiral RP-HPLC method development.
Experimental Protocol: Achiral Method Development
Objective: To develop a robust RP-HPLC method for the quantification of 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
1. Materials & Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
- HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.
- Trifluoroacetic acid (TFA) or Formic acid (FA).
- Analytical standards of the target analyte.
2. Chromatographic Conditions Screening:
- Column Screening:
- Column 1: C18, 150 mm x 4.6 mm, 5 µm (General purpose, strong hydrophobic retention).
- Column 2: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm (Alternative selectivity through π-π interactions with the pyrazole ring).
- Mobile Phase Preparation:
- Aqueous Phase (A): 0.1% TFA in Water. Rationale: The acidic pH protonates the amine group, minimizing silanol interactions and producing sharp, symmetrical peaks.[3][4]
- Organic Phase (B): Acetonitrile (ACN). Rationale: ACN typically provides lower backpressure and better peak efficiency than methanol for many compounds.
- Initial Gradient:
- Time (min) | %B
- ---|---
- 0 | 40
- 20 | 95
- 25 | 95
- 25.1 | 40
- 30 | 40
- Detection: PDA scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A detection wavelength around 230-270 nm is expected.[5][6]
- Other Parameters: Flow Rate: 1.0 mL/min; Column Temperature: 30 °C; Injection Volume: 10 µL.
3. Data Evaluation & Optimization:
- Evaluate the chromatograms for retention time, peak shape (tailing factor), and resolution between the main peak and any impurities.
- Based on the screening data, select the column that provides the best overall chromatography.
- Optimize the gradient slope to ensure adequate separation in the shortest possible run time. If the compound elutes very late, increase the initial %B. If it elutes too early, decrease it.
Comparative Data: Column and Mobile Phase Screening
The following table summarizes hypothetical data from the initial screening phase to illustrate the decision-making process.
| Parameter | Column: C18 (150 x 4.6 mm) | Column: Phenyl-Hexyl (150 x 4.6 mm) |
| Mobile Phase | A: 0.1% TFA in H₂OB: ACN | A: 0.1% TFA in H₂OB: ACN |
| Retention Time (min) | 15.2 | 13.8 |
| Tailing Factor | 1.1 | 1.4 |
| Theoretical Plates | 15,000 | 11,500 |
| Resolution (from Impurity A) | 2.5 | 1.9 |
| Scientist's Notes | Excellent peak shape and resolution. The strong hydrophobicity of the C18 phase is well-suited for the analyte's ethylcyclohexyl group. | Lower retention, but with increased peak tailing, suggesting less favorable secondary interactions. Resolution is compromised. |
Part 2: Chiral Separation for Enantiomeric Purity
For chiral drugs, the separation of enantiomers is a regulatory requirement. The direct approach using Chiral Stationary Phases (CSPs) is the industry standard due to its efficiency and broad applicability.[7]
Comparison of Chiral Separation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Direct (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Fast, direct analysis; widely applicable; suitable for preparative scale. | CSPs can be expensive; method development can be trial-and-error intensive. |
| Indirect (Derivatization) | Enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[8] | Uses standard, less expensive columns. | Requires an extra reaction step; potential for racemization or kinetic resolution; derivatizing agent must be pure. |
Recommendation: The direct CSP approach is strongly recommended for its efficiency and reliability. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and represent the best starting point for screening.[1][9]
Caption: Decision workflow for chiral method development using CSPs.
Experimental Protocol: Chiral Method Screening
Objective: To resolve the enantiomers of 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
1. Materials & Instrumentation:
- HPLC system as described for achiral analysis.
- Chiral Columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
- HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).
2. Chromatographic Conditions Screening:
- Mode 1: Normal Phase (NP)
- Mobile Phase A: n-Hexane / IPA (90:10, v/v)
- Mobile Phase B: n-Hexane / EtOH (90:10, v/v)
- Rationale: NP mode often provides excellent selectivity on polysaccharide CSPs. The choice of alcohol modifier (IPA vs. EtOH) can significantly impact the separation.[6]
- Mode 2: Polar Organic (PO)
- Mobile Phase C: Acetonitrile (100%)
- Rationale: The polar organic mode can offer different selectivity and often results in shorter run times and sharper peaks.[9]
- General Parameters: Flow Rate: 1.0 mL/min; Column Temperature: 25 °C; Detection: λmax determined from achiral analysis; Injection Volume: 5 µL.
3. Data Evaluation:
- Calculate the retention factors (k), selectivity (α), and resolution (Rs) for each condition.
- Selectivity (α) = k₂ / k₁
- Resolution (Rs) > 1.5 is desired for baseline separation.
- The combination of column and mobile phase giving the best resolution is selected for further optimization (e.g., fine-tuning the alcohol percentage in NP mode).
Comparative Data: Chiral Screening Results (Hypothetical)
| Column | Mobile Phase | k₁ | k₂ | Selectivity (α) | Resolution (Rs) |
| Chiralpak® AD-H | Hexane/IPA (90:10) | 2.5 | 3.0 | 1.20 | 1.8 |
| Chiralpak® AD-H | ACN (100%) | 1.8 | 1.8 | 1.00 | 0.0 |
| Chiralcel® OD-H | Hexane/IPA (90:10) | 3.1 | 3.3 | 1.06 | 0.8 |
| Chiralcel® OD-H | Hexane/EtOH (90:10) | 2.8 | 3.5 | 1.25 | 2.1 |
Part 3: Alternative & Advanced Techniques
While HPLC is a robust workhorse, modern laboratories have access to technologies that can enhance performance.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles. This technology offers significant advantages for both achiral and chiral analyses.
| Feature | HPLC | UPLC | Rationale & Impact |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles provide a dramatic increase in column efficiency (theoretical plates), leading to sharper peaks and better resolution.[10][11] |
| Operating Pressure | 400-600 bar (6,000-9,000 psi) | Up to 1000-1200 bar (15,000 psi) | Higher pressure is required to pump mobile phase through the densely packed small-particle columns.[10][12] |
| Typical Run Time | 15-30 min | 2-5 min | Higher efficiency allows for the use of shorter columns and/or higher flow rates, drastically increasing sample throughput.[10][13] |
| Sensitivity | Good | Excellent | Narrower peaks result in a greater peak height for a given mass, leading to improved signal-to-noise and lower detection limits.[11][13] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates can reduce solvent usage by 50-70%, leading to significant cost savings and a greener method.[10] |
Recommendation: For high-throughput environments, such as those in drug discovery and quality control, investing in UPLC technology is highly advantageous. A developed HPLC method can often be directly scaled down to a UPLC method for significant gains in speed and performance.
The Role of Mass Spectrometry (LC-MS)
For definitive peak identification and characterization of low-level impurities, coupling the HPLC or UPLC system to a mass spectrometer is invaluable.
-
Peak Identification: MS provides molecular weight information, confirming the identity of the main peak and helping to elucidate the structures of unknown impurities.
-
Enhanced Sensitivity: MS detectors, particularly in selected ion monitoring (SIM) mode, are far more sensitive and selective than UV detectors, allowing for the quantification of trace-level components.
-
Mobile Phase Consideration: When using LC-MS, it is crucial to use volatile mobile phase modifiers. Formic acid (0.1%) is preferred over TFA, as TFA is a strong ion-pairing agent that can cause significant signal suppression in the MS source.[14]
Final Synthesis and Recommendations
The development of a comprehensive analytical strategy for 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine requires a dual approach:
-
For Achiral Purity Analysis: A reversed-phase method on a C18 column using an acetonitrile/water gradient with 0.1% TFA or Formic Acid is the most robust starting point. This approach effectively manages the molecule's hydrophobicity while ensuring excellent peak shape by controlling the ionization state of the basic amine.
-
For Chiral Enantiomeric Separation: A direct method using a polysaccharide-based chiral stationary phase is the recommended strategy. A thorough screening of both amylose and cellulose-based columns under normal phase (Hexane/Alcohol) and polar organic conditions is necessary to find the optimal separation.
For laboratories focused on high throughput and efficiency, transferring the final validated methods to a UPLC platform will yield substantial benefits in speed, resolution, and sensitivity. Finally, the integration of mass spectrometry provides an orthogonal detection technique essential for structural confirmation and trace impurity analysis. By following the systematic, science-driven workflows outlined in this guide, researchers can confidently develop and validate analytical methods that meet the rigorous standards of the pharmaceutical industry.
References
-
IJCPA (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
ResearchGate (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
Semantic Scholar (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
R Discovery (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]
-
SIELC Technologies (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Axcend (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
LinkedIn (2025). UPLC vs HPLC: Key Differences & Applications. [Link]
-
AlisPharm (2023). UPLC vs HPLC: what is the difference?. [Link]
-
Chromatography Today (2022). HPLC vs UPLC - What's the Difference?. [Link]
-
NCHU Institutional Repository (2011). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
-
MDPI (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
Shimadzu (2016). Chiral Separation Using SFC and HPLC. [Link]
-
MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
ACS Omega (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
LCGC International (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PubChemLite. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]
-
PubChemLite. 4-bromo-1-ethyl-1h-pyrazol-3-amine. [Link]
-
ResearchGate (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
PMC (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives.... [Link]
-
Der Pharma Chemica (2015). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. niito.kz [niito.kz]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sepscience.com [sepscience.com]
- 14. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Bioisosteric Replacement of Phenyl with 2-Ethylcyclohexyl: A Strategic Guide to Escaping Flatland
Executive Summary
Objective: This guide analyzes the strategic replacement of a planar phenyl ring with a saturated, sterically demanding 2-ethylcyclohexyl moiety.
Core Value: While phenyl rings are ubiquitous linkers and scaffolds, they often suffer from poor solubility (due to
Physicochemical & Structural Profile[1]
The transition from a phenyl ring to a 2-ethylcyclohexyl group is not merely a change in saturation; it is a fundamental alteration of molecular topology and entropy.
Dimensionality and [2]
-
Phenyl (2D): Planar, rigid, electron-rich. It relies on
- stacking and cation- interactions. High planarity often leads to poor solubility due to high crystal lattice energy. -
2-Ethylcyclohexyl (3D): The cyclohexyl ring adopts a chair conformation.[1] The 2-ethyl substituent adds significant steric bulk and asymmetry. This disrupts crystal packing, generally increasing aqueous solubility .
-
Lipophilicity (LogP/LogD):
-
Saturation increases the carbon count (C6 to C8 with the ethyl group) and removes the polarizable
-cloud. -
Result: LogP typically increases (more lipophilic) unless polar groups are added elsewhere. However, the effective lipophilicity (LogD) may behave differently if the conformational change exposes/masks polar groups.
-
Conformational Analysis (The "Locking" Effect)
Unlike a simple cyclohexyl group which flips rapidly between chair conformers, the 2-ethyl substituent acts as a conformational anchor .
-
A-Value: The ethyl group has a high A-value (~1.79 kcal/mol), strongly preferring the equatorial position to avoid 1,3-diaxial interactions.
-
Impact: This locks the ring into a specific chair conformation, rigidly defining the vector of the substituents at the 1-position (the attachment point to the rest of the drug).
Stereochemical Complexity
Replacing a phenyl ring (achiral) with a 2-ethylcyclohexyl group creates two chiral centers (C1 and C2), resulting in four potential isomers:
-
cis- (1R, 2S)
-
cis- (1S, 2R)
-
trans- (1R, 2R)
-
trans- (1S, 2S)
Critical Consideration: The biological activity is often restricted to a single isomer that matches the binding pocket's 3D shape.
Decision Logic & Signaling Pathways
The following diagram outlines the decision process for this specific bioisosteric replacement.
Figure 1: Decision logic for transitioning from Phenyl to 2-Ethylcyclohexyl based on binding pocket topology and liabilities.
Metabolic Stability & ADME
Phenyl Liability
Phenyl rings are "metabolic magnets" for Cytochrome P450 (CYP) enzymes.
-
Mechanism: Epoxidation followed by rearrangement to a phenol (hydroxylation), usually at the para position.
-
Consequence: Rapid clearance (
high), short half-life ( ).
2-Ethylcyclohexyl Advantage
-
Aromatic Oxidation Blocked: Saturation completely eliminates the possibility of arene oxide formation.
-
Steric Shielding: The bulky ethyl group at the C2 position sterically hinders the approach of metabolic enzymes to the ring, protecting the C1 attachment point.
-
New Liability: The distal end of the ethyl group or the C4 position of the cyclohexane ring becomes the new potential site for aliphatic hydroxylation. However, aliphatic oxidation is generally slower than aromatic oxidation.
Experimental Data Comparison
The following table summarizes the expected shifts in properties when replacing a phenyl group with a 2-ethylcyclohexyl group in a drug-like molecule.
| Property | Phenyl Derivative | 2-Ethylcyclohexyl Derivative | Impact / Rationale |
| Hybridization | Escape from flatland; disrupts crystal packing. | ||
| Solubility | Low (High Lattice Energy) | High (+2 to +10 fold) | Loss of planar stacking lowers lattice energy. |
| LogP (Lipophilicity) | Baseline | Higher (+0.5 to +1.0) | Addition of 2 carbons (ethyl) + loss of polarizable |
| Metabolic Stability | Low (Aromatic Oxidation) | High (Improved | Eliminates aromatic hydroxylation; steric bulk protects ring. |
| Selectivity | Moderate | High | Chirality allows specific targeting of protein sub-pockets. |
| Synthetic Complexity | Low | High | Requires stereoselective synthesis or chiral separation. |
Synthetic Protocols
Generating the 2-ethylcyclohexyl moiety requires careful control over stereochemistry. Two primary routes are recommended.
Route A: Catalytic Hydrogenation (Phenyl Reduction)
Best for: Rapid access to racemic cis/trans mixtures for initial screening.
-
Start Material: 2-Ethylphenyl derivative (commercially available or via Suzuki coupling).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO ). -
Conditions: 50-100 psi H
, MeOH or AcOH, RT to 60°C. -
Outcome: Predominantly yields the cis -isomer due to catalyst face adsorption, but often requires HPLC separation.
Route B: Reductive Amination / Alkylation (De Novo)
Best for: Stereocontrolled synthesis.
-
Start Material: 2-Ethylcyclohexanone (commercially available).
-
Reagent: Target Amine (R-NH
). -
Reductant: Sodium triacetoxyborohydride (STAB) or NaCNBH
. -
Mechanism: Formation of imine followed by hydride delivery.
-
Control: The hydride attacks from the less hindered face (axial attack), favoring the formation of the equatorial amine (thermodynamic product).
Experimental Workflow Diagram
Figure 2: Synthetic workflow for accessing enantiopure 2-ethylcyclohexyl derivatives via hydrogenation and separation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability—are too many aromatic rings a liability in drug discovery? Drug Discovery Today, 14(19-20), 1011-1020. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Winstein, S., & Holness, N. J.[4] (1955). Neighboring Carbon and Hydrogen.[4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578.[4] Link
Sources
- 1. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
